2-(4-Phenoxy-phenyl)-2h-pyrazol-3-ylamine
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Overview
Description
2-(4-Phenoxy-phenyl)-2h-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenoxy-phenyl)-2h-pyrazol-3-ylamine typically involves the reaction of 4-phenoxyphenylhydrazine with an appropriate diketone or aldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. Common solvents used in this reaction include ethanol, methanol, and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenoxy-phenyl)-2h-pyrazol-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings .
Scientific Research Applications
2-(4-Phenoxy-phenyl)-2h-pyrazol-3-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Phenoxy-phenyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Phenoxyphenyl)-2H-pyrazole
- 2-(4-Phenoxyphenyl)-1H-pyrazole
- 4-(4-Methoxyphenyl)-2H-pyrazole
Uniqueness
2-(4-Phenoxy-phenyl)-2h-pyrazol-3-ylamine is unique due to its specific substitution pattern and the presence of both phenoxy and pyrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H13N3O |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(4-phenoxyphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C15H13N3O/c16-15-10-11-17-18(15)12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-11H,16H2 |
InChI Key |
BEBFLSODDIWIJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=CC=N3)N |
Origin of Product |
United States |
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